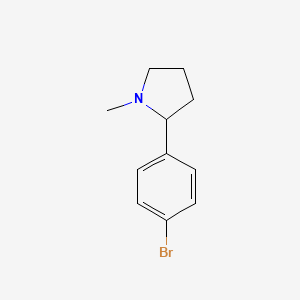

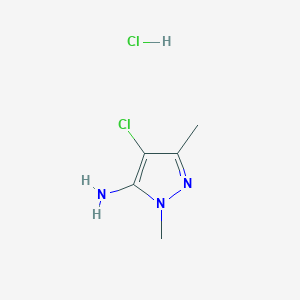

4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole derivatives involves several steps. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is confirmed by various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques help in verifying the structure of the synthesized compounds.Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For instance, one of the synthesized compounds has a promising melting point and thermal stability and can be considered as a potential melt-castable explosive .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Self-Organization

A study by Lopera et al. (2020) explores the self-organization processes of Cu2+ complexes with [1 + 1] 1H-pyrazole azamacrocycles. This research showcases the influence of chain length and metal:ligand ratio on the formation of dimeric binuclear Cu2+ complexes, whose organization is determined by the type of hydrocarbon chains connecting the amine groups. This study highlights the structural versatility and self-assembly potential of pyrazole-based ligands in coordination chemistry, presenting a pathway for the design of molecular architectures with specific geometries and functionalities Lopera et al., 2020.

Synthetic Methodology and Biological Activity

In another research conducted by Lim et al. (2014), the synthesis and biological activity of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines are discussed. This study leverages the trichloromethyl moiety as a leaving group in nucleophilic substitutions for the synthesis of various amines, demonstrating a practical approach for the generation of compounds identified as CGRP receptor antagonists. The methodology outlined in this research offers insights into the synthesis of pyrazole derivatives with potential therapeutic applications Lim et al., 2014.

Fluorescent Property Evaluation

Hasan et al. (2011) report on the synthesis and fluorescent property evaluation of 1,3,5-triaryl-2-pyrazolines. This study elaborates on the preparation process and the structural characterization of compounds with promising fluorescence properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation. The fluorescent behavior of these compounds offers potential applications in the development of new optical materials and sensors Hasan et al., 2011.

Material Science and Modification

Aly and El-Mohdy (2015) discuss the functional modification of poly vinyl alcohol/acrylic acid hydrogels prepared by γ-radiation through some amine compounds. This research focuses on the modification of hydrogels through condensation reactions with various aliphatic and aromatic amines, leading to polymers with improved thermal stability and potential for medical applications due to their promising antibacterial and antifungal activities Aly and El-Mohdy, 2015.

Wirkmechanismus

Target of Action

The primary targets of 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride are the parasites causing leishmaniasis and malaria . This compound has shown potent antileishmanial and antimalarial activities . The compound interacts with the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

This compound: interacts with its targets through a molecular docking mechanism . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

The biochemical pathways affected by This compound It is known that pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects . The compound’s interaction with its targets likely affects the biochemical pathways of the parasites, leading to their death .

Result of Action

The result of the action of This compound is the inhibition of the growth of the parasites causing leishmaniasis and malaria . The compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Zukünftige Richtungen

Pyrazole derivatives have shown potential in various fields, including medicinal chemistry due to their diverse pharmacological effects . Future research could focus on exploring these effects further and developing safe and effective therapeutic agents. Additionally, some pyrazole derivatives have shown potential as melt-castable explosives, indicating another possible direction for future research .

Eigenschaften

IUPAC Name |

4-chloro-2,5-dimethylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-3-4(6)5(7)9(2)8-3;/h7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXJMKACGRVWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2641686.png)

![Methyl (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2641689.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2641691.png)

![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)

![N-(4-ethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2641695.png)

![Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B2641697.png)

![8-(4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2641702.png)